molecular formula C23H19Cl2FN6O B3026971 Capmatinib dihydrochloride CAS No. 1197376-85-4

Capmatinib dihydrochloride

Número de catálogo: B3026971
Número CAS: 1197376-85-4
Peso molecular: 485.3 g/mol
Clave InChI: ZTNPHABKLIJXTL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La síntesis de INC-280 2HCl implica varios pasos, incluida la formación de la estructura central y la funcionalización posterior. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle. Los métodos de producción industrial generalmente involucran la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

INC-280 2HCl experimenta varios tipos de reacciones químicas, que incluyen:

    Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

    Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

    Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.

Aplicaciones Científicas De Investigación

INC-280 2HCl tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Actividad Biológica

Capmatinib dihydrochloride, a selective inhibitor of the c-Met receptor tyrosine kinase, has emerged as a significant therapeutic agent for treating non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations. This article delves into its biological activity, pharmacodynamics, clinical efficacy, and safety profile based on diverse research findings.

Capmatinib selectively binds to the c-Met receptor, inhibiting its phosphorylation and subsequent signaling pathways that promote tumor cell proliferation and survival. The drug's action is primarily mediated through:

  • Inhibition of c-Met Activation : By blocking the binding of hepatocyte growth factor (HGF) to c-Met, capmatinib prevents downstream signaling that leads to tumor growth and metastasis .
  • Selectivity : Capmatinib exhibits a high selectivity for c-Met over other kinases, with an average IC50 value of 0.13 nM in biochemical assays, indicating potent activity against MET-dependent tumors .

Pharmacokinetics

Capmatinib demonstrates favorable pharmacokinetic properties:

  • Absorption : The oral bioavailability is estimated to be greater than 70%, with peak plasma concentrations reached within 1 to 2 hours post-administration .
  • Distribution : The apparent volume of distribution at steady state is approximately 164 L, with a plasma protein binding rate of about 96% .
  • Metabolism : Primarily metabolized by CYP3A4 and aldehyde oxidase, capmatinib's metabolic pathways are still under investigation .
  • Elimination : The drug has a half-life of approximately 6.5 hours, with about 78% of the administered dose excreted in feces and 22% in urine .

Clinical Efficacy

Capmatinib has shown promising results in various clinical trials:

  • GEOMETRY Mono-1 Trial : This pivotal study demonstrated an overall response rate (ORR) of 68% in patients with MET exon 14 skipping mutations. The median progression-free survival (PFS) was reported as significant, reinforcing the drug's clinical utility in this patient population .
  • Real-world Evidence : A multicenter study (IFCT-2104 CAPMATU) provided insights into capmatinib's effectiveness outside clinical trial settings. Patients treated under the French Early Access Program exhibited a manageable safety profile and confirmed efficacy even among those with brain metastases .

Summary of Clinical Findings

Study NamePatient PopulationORR (%)Median PFS (months)Notable Outcomes
GEOMETRY Mono-1NSCLC with MET exon 14 mutations68Not specifiedHigh response rate
IFCT-2104 CAPMATUReal-world MET exon 14 NSCLC patientsConfirmed efficacyNot specifiedManageable safety profile

Safety Profile

The safety profile of capmatinib includes several adverse effects:

  • Common Adverse Reactions : Nausea (42%), peripheral edema (33%), and vomiting (31%) were frequently reported in clinical studies .
  • Serious Toxicities : A case report highlighted pseudo-acute kidney injury in an elderly patient, emphasizing the need for monitoring renal function during treatment .

Case Studies

Several case studies have illustrated capmatinib's clinical impact:

  • Case Report on Pseudo-Acute Kidney Injury : An 84-year-old man experienced acute kidney injury after capmatinib therapy for NSCLC. His renal function deteriorated from a baseline creatinine level of 1.6 mg/dL to 2.44 mg/dL during treatment, underscoring the importance of renal monitoring in older patients .
  • Efficacy in Brain Metastases : Patients with brain metastases showed favorable responses to capmatinib, suggesting its potential benefit in treating advanced disease stages where other therapies may be ineffective .

Propiedades

IUPAC Name

2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN6O.2ClH/c1-25-22(31)18-6-5-16(11-19(18)24)21-13-28-23-27-12-17(30(23)29-21)10-14-4-7-20-15(9-14)3-2-8-26-20;;/h2-9,11-13H,10H2,1H3,(H,25,31);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNPHABKLIJXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)C2=NN3C(=CN=C3N=C2)CC4=CC5=C(C=C4)N=CC=C5)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197376-85-4
Record name Capmatinib dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197376854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluoro-N-Methyl-4-[7-[(quinolin-6-yl)methyl]imidazol-[1,2,3]-[1,2,4]triazin-2-yl]benzamide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAPMATINIB HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0V2EW20JR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A suspension of 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazolo[1,2-b][1,2,4]triazin-2-yl]benzamide (421.2 g, 1.021 mol) (see U.S. Ser. No. 11/942,130 for preparation, the disclosure of which is incorporated herein by reference in its entirety) in methanol (MeOH, 6600 mL) was heated to 55° C. before a premixed solution of aqueous concentrated hydrochloric acid (conc. HCl, 37 wt. %, 12 M, 420 mL, 5.10 mol, 5.0 equiv) in isopropyl alcohol (IPA, 1510 mL) was added dropwise at 55° C. The resulting clear solution was stirred at 55° C. for 30 min before methyl tert-butyl ether (MTBE, 6750 mL) was added via an addition funnel over 30 min. The solids were slowly precipitated out after addition of methyl tert-butyl ether. The resulting mixture was stirred at 55° C. for an additional 1 h before being gradually cooled down to room temperature. The mixture was stirred at room temperature overnight. The solids were collected by filtration, washed with methyl tert-butyl ether (MTBE, 3×500 mL), and dried in vacuum oven at 45-55° C. to constant weight. The desired 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazolo[1,2-b][1,2,4]triazin-2-yl]benzamide dihydrochloride (470.7 g, 495.5 g theoretical, 95% yield) was obtained as an off-white to light yellow crystalline solid. M.p. (decom.) 222° C.; 1H NMR (400 MHz, DMSO-d6) δ ppm 9.46 (s, 1H), 9.25 (dd, 1H, J=5.4 Hz, 1.4 Hz), 9.12 (d, 1H, J=8.3 Hz), 8.51 (m, 1H), 8.47 (d, 1H, J=0.9 Hz), 8.34 (d, 1H, J=1.3 Hz), 8.23 (s, 1H), 8.21 (dd, 1H, J=9.0 Hz, 1.8 Hz), 8.09-8.02 (m, 3H), 7.79 (dd, 1H, J=7.5 Hz, 8.3 Hz), 4.77 (s, 2H), 2.78 (s, 3H, J=4.5 Hz); 13C NMR (100 MHz, DMSO-d6) δ ppm 163.4, 159.4 (d, J=249.9 Hz), 145.8, 145.4, 144.5, 143.8, 140.4, 138.8, 136.8, 135.9, 135.7 (J=8.6 Hz), 131.2 (J=3.1 Hz), 130.7, 128.7, 128.2, 126.2 (J=14.9 Hz), 126.0, 123.1 (J=3 Hz), 122.5, 121.0, 114.9 (J=5.6 Hz), 28.4, 26.3; 19F NMR (376.3 MHz, DMSO-d6) δ ppm −113.2; C23H17FN6O (free base, MW 412.42), LCMS (EI) m/e 413.1 (M++H) and 435.0 (M++Na).
Quantity
420 mL
Type
reactant
Reaction Step Two
Quantity
1510 mL
Type
solvent
Reaction Step Two
Quantity
6750 mL
Type
reactant
Reaction Step Three
Quantity
6600 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Capmatinib dihydrochloride
Reactant of Route 2
Reactant of Route 2
Capmatinib dihydrochloride
Reactant of Route 3
Reactant of Route 3
Capmatinib dihydrochloride
Reactant of Route 4
Reactant of Route 4
Capmatinib dihydrochloride
Reactant of Route 5
Capmatinib dihydrochloride
Reactant of Route 6
Reactant of Route 6
Capmatinib dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.